N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide
Overview
Description
N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide is an organic compound with the molecular formula C9H7Cl4NO3S and a molecular weight of 351.0338 g/mol . This compound is characterized by the presence of a trichloromethyl group, a chlorobenzenesulfonyl group, and a formamide group, making it a unique and versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
The primary target of N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide is the Orai1 and Orai2 components of the CRAC (Ca2+ release-activated Ca2+) channels . These channels play a crucial role in the induction of type 2 inflammation .
Mode of Action
This compound interacts with its targets by blocking the Orai1 and Orai2 channels . This interaction downregulates the effector function and cytokine production of Group 2 innate lymphoid cells (ILC2s), consequently ameliorating the development of ILC2-mediated airway inflammation .
Biochemical Pathways
The blocking of Orai1 and Orai2 channels affects the metabolic and mitochondrial homeostasis of ILC2s . This leads to the upregulation of reactive oxygen species production . The compound’s action on these pathways results in the prevention of the development of airway hyperreactivity .
Result of Action
The molecular and cellular effects of the compound’s action include the downregulation of ILC2 effector function and cytokine production . This results in the amelioration of the development of ILC2-mediated airway inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The resulting intermediate is then treated with formamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trichloromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-formamide
- N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)-ethyl)-formamide
Uniqueness
N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO3S/c10-6-1-3-7(4-2-6)18(16,17)8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESPZPQUWENFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(C(Cl)(Cl)Cl)NC=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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